molecular formula C6H11NO B1365610 5,5-Dimethylpyrrolidin-2-one CAS No. 5165-28-6

5,5-Dimethylpyrrolidin-2-one

Cat. No.: B1365610
CAS No.: 5165-28-6
M. Wt: 113.16 g/mol
InChI Key: UUTGCNVYKLQLRV-UHFFFAOYSA-N
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Description

5,5-Dimethylpyrrolidin-2-one is a heterocyclic organic compound with the molecular formula C6H11NO. It is a derivative of pyrrolidinone, characterized by the presence of two methyl groups at the 5th position of the pyrrolidinone ring. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.

Biochemical Analysis

Biochemical Properties

5,5-Dimethylpyrrolidin-2-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with proteases, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the conformation and function of the enzymes and proteins involved .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the MAPK signaling pathway, leading to changes in gene expression that promote cell survival and proliferation . Additionally, it can alter metabolic processes by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain proteases by binding to their active sites, thereby preventing substrate access . This binding interaction can also lead to changes in gene expression, as the inhibition of proteases can trigger downstream signaling events that alter transcriptional activity .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell cycle progression and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways effectively . At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in experimental settings to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism . These interactions can influence the metabolic flux and levels of various metabolites within the cell. Additionally, this compound can affect the activity of co-factors involved in metabolic reactions, further modulating metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters, facilitating its uptake and distribution within the cell . Once inside the cell, this compound can localize to specific compartments, where it accumulates and exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, this compound can localize to the mitochondria, where it influences mitochondrial function and energy production . This localization is essential for its role in modulating cellular metabolism and signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethylpyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-methyl-4-nitropentanoate with sodium borohydride in the presence of nickel chloride, followed by purification through distillation .

Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, ensuring high yield and purity. The process involves the use of robust catalysts and optimized reaction conditions to achieve efficient cyclization and product isolation.

Chemical Reactions Analysis

Types of Reactions: 5,5-Dimethylpyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrrolidinones .

Scientific Research Applications

5,5-Dimethylpyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-Dimethylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and altering enzymatic activity. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular functions .

Comparison with Similar Compounds

  • Pyrrolidin-2-one
  • Pyrrolidin-2,5-dione
  • Prolinol

Comparison: 5,5-Dimethylpyrrolidin-2-one is unique due to the presence of two methyl groups at the 5th position, which enhances its steric properties and influences its reactivity compared to other pyrrolidinone derivatives. This structural modification can lead to different biological activities and chemical behaviors, making it a valuable compound for various applications .

Properties

IUPAC Name

5,5-dimethylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-6(2)4-3-5(8)7-6/h3-4H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTGCNVYKLQLRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456035
Record name 5,5-dimethylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5165-28-6
Record name 5,5-dimethylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5-dimethylpyrrolidin-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 5,5-dimethylpyrrolidin-2-one be utilized to study oxidative stress and radical reactions?

A1: Yes, a derivative of this compound, specifically 5,5-dimethyl-1-pyrroline-N-oxide (DMPO), is a known radical scavenger. [] Researchers used DMPO in an electrochemically assisted Fenton reaction system to optimize the generation of hydroxyl radicals. [] This system, designed to mimic in vivo radical generation, allows for the study of hydroxyl radical reactions with various compounds, including xenobiotics, and the subsequent analysis of their oxidation products. []

Q2: How does the structure of this compound affect its reactivity in cycloaddition reactions?

A2: The presence of the exocyclic double bond in 1-methylethenyl-substituted this compound makes it a suitable dipolarophile in 1,3-dipolar cycloaddition reactions. [] Specifically, it reacts with various nitrilimines (2a-d) to yield 1,3,7-trisubstituted-6-oxo-8,8-dimethyl-1,2,7-triazaspiro[4,4]non-2-enes (5a-g) with complete regioselectivity. [] This highlights how specific structural features within this compound derivatives influence their reactivity and regiochemical outcomes in cycloaddition reactions.

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